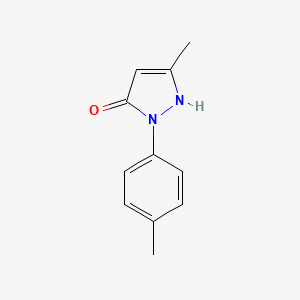

3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol

Overview

Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and bonding. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .Scientific Research Applications

Corrosion Inhibition in Petroleum Industry

3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol derivatives, specifically 4,4’-((4-methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) and its nitrophenyl counterpart, have been synthesized and explored for their potential in mitigating corrosion of N80 steel in the petroleum industry. These compounds have shown high protection efficiency, with the former achieving a 98.4% efficacy. This green synthesis approach under ultrasonic irradiation presents a promising avenue for corrosion control in acidizing environments in oil wells (Singh, Ansari, Quraishi, & Kaya, 2020).

Environmentally Friendly Catalysis

The environmentally friendly synthesis of 4,4’-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) through Knoevenagel-Michael reaction demonstrates the compound's applicability in green chemistry. This approach utilizes cellulose sulfuric acid, an eco-friendly biopolymer, as a catalyst, highlighting its role in minimizing operational hazards and pollution (Mosaddegh, Hassankhani, & Baghizadeh, 2010).

Antiviral and Antibacterial Potential

Studies have indicated the antiviral activity of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives against the peste des petits ruminant virus (PPRV), with some compounds showing more potency than standard drugs like ribavirin. Additionally, the antibacterial activity of these derivatives against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus, has been observed, suggesting their potential in antimicrobial applications (Sujatha et al., 2009), (Bhavanarushi et al., 2013).

Green Synthesis Methods

Various green synthesis methods for 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) have been developed, showcasing the compound's versatility in sustainable chemistry. These methods include solvent-free conditions, utilization of inexpensive catalysts, and energy-efficient approaches like microwave irradiation, highlighting the compound's role in advancing eco-friendly synthesis practices (Das Gupta, Pal, & Mallik, 2014).

Molecular Interaction Studies

The compound has been studied for its interaction with DNA, as seen in the synthesis of its cobalt(II) and copper(II) complexes. These studies, which include DNA binding and molecular docking, provide insights into the compound's potential in drug development and pharmaceutical applications (Ramashetty et al., 2021).

Mechanism of Action

Target of Action

The primary targets of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol are the parasites Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively .

Mode of Action

3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol interacts with its targets by inhibiting their growth and replication

Biochemical Pathways

The biochemical pathways affected by 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol are those involved in the life cycle of Leishmania aethiopica and Plasmodium berghei . By inhibiting these pathways, the compound prevents the parasites from multiplying and causing disease .

Result of Action

The result of the action of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol is the inhibition of the growth and replication of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of leishmaniasis and malaria .

Safety and Hazards

Future Directions

properties

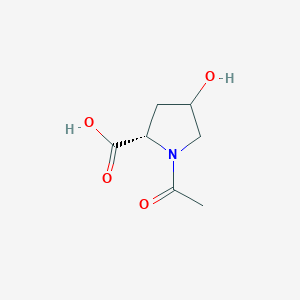

IUPAC Name |

5-methyl-2-(4-methylphenyl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-3-5-10(6-4-8)13-11(14)7-9(2)12-13/h3-7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVQZXBVUORYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371688 | |

| Record name | 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol | |

CAS RN |

2046-03-9, 86-92-0 | |

| Record name | 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIHYDRO-5-METHYL-2-(4-METHYLPHENYL)-3H-PYRAZOL-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOR5BL098G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

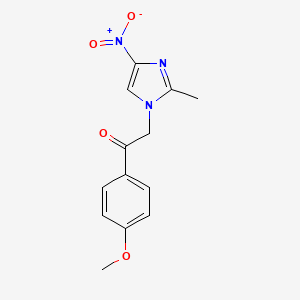

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-(4-nitrophenyl)methylidene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B1301526.png)

![2-[(E)-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B1301530.png)

![1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one](/img/structure/B1301569.png)